molecular formula C25H24N2O3 B4184571 2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No.: B4184571
M. Wt: 400.5 g/mol
InChI Key: QCEGLXQHCYIYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986142, is a small molecule inhibitor of TYK2 and JAK1. It is a promising drug candidate for the treatment of various autoimmune diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Mechanism of Action

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide selectively inhibits TYK2 and JAK1, two enzymes that play a crucial role in the signaling pathways of several cytokines involved in autoimmune diseases. By blocking these enzymes, this compound reduces the production of inflammatory cytokines, leading to a decrease in disease activity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of several cytokines, including IL-12, IL-23, and IFN-γ, which are elevated in autoimmune diseases. This leads to a decrease in inflammation and tissue damage. This compound has also been shown to improve skin lesions, joint swelling, and bowel inflammation in preclinical models.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for TYK2 and JAK1. However, it is important to note that this compound may have off-target effects on other JAK family members, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of 2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide. One potential application is in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Finally, the development of more selective inhibitors of TYK2 and JAK1 could lead to improved therapeutic options for autoimmune diseases.

Scientific Research Applications

2-(4-biphenylyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In a phase 2 clinical trial for psoriasis, this compound demonstrated significant improvement in disease severity and was well-tolerated by patients. In addition, this compound has shown efficacy in preclinical models of rheumatoid arthritis and inflammatory bowel disease.

Properties

IUPAC Name

N-[4-(morpholine-4-carbonyl)phenyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-24(18-19-6-8-21(9-7-19)20-4-2-1-3-5-20)26-23-12-10-22(11-13-23)25(29)27-14-16-30-17-15-27/h1-13H,14-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEGLXQHCYIYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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